2-(1-Bromobutyl)pyridine

Catalog No.
S8951750
CAS No.
M.F
C9H12BrN
M. Wt
214.10 g/mol
Availability
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2-(1-Bromobutyl)pyridine

Product Name

2-(1-Bromobutyl)pyridine

IUPAC Name

2-(1-bromobutyl)pyridine

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

InChI

InChI=1S/C9H12BrN/c1-2-5-8(10)9-6-3-4-7-11-9/h3-4,6-8H,2,5H2,1H3

InChI Key

PMOATFSWBMHHEM-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=CC=N1)Br

2-(1-Bromobutyl)pyridine is an organic compound characterized by the presence of a pyridine ring substituted with a 1-bromobutyl group. Its molecular formula is C9H12BrN\text{C}_9\text{H}_{12}\text{BrN}, and it has a molecular weight of 214.10 g/mol. The compound features a six-membered aromatic ring containing one nitrogen atom, which significantly influences its chemical behavior and reactivity. The bromobutyl substituent enhances the compound's potential for nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in a typical SN2\text{S}_\text{N}2 reaction, facilitating the formation of new carbon-nitrogen or carbon-carbon bonds.
  • Coupling Reactions: It can undergo coupling reactions with organometallic reagents, such as Grignard reagents, to form more complex molecules .
  • Electrophilic Aromatic Substitution: The nitrogen atom in the pyridine ring can also act as a site for electrophilic attack, although this is less common due to the electron-withdrawing nature of the nitrogen.

Several synthetic routes exist for producing 2-(1-Bromobutyl)pyridine:

  • Alkylation of Pyridine: This method involves the alkylation of pyridine with 1-bromobutane using a strong base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution at the nitrogen atom or at the carbon adjacent to the nitrogen.
  • Bromination of 2-Butylpyridine: Another approach is to brominate 2-butylpyridine directly, although this may lead to multiple products depending on reaction conditions .
  • Cross-Coupling Reactions: Utilizing transition metal catalysts (e.g., palladium) can facilitate cross-coupling reactions between pyridine derivatives and bromoalkanes, providing an efficient pathway for synthesis.

2-(1-Bromobutyl)pyridine serves as an important intermediate in organic synthesis. Its applications include:

  • Pharmaceuticals: It can be used to synthesize various biologically active compounds.
  • Agricultural Chemicals: The compound may play a role in developing agrochemicals due to its potential biological activity.
  • Material Science: It could be utilized in creating functional materials or polymers with specific properties.

Research into the interactions of 2-(1-Bromobutyl)pyridine with other chemical species is essential for understanding its reactivity and potential applications. Studies may focus on:

  • Complex Formation: Investigating how this compound interacts with metal ions or other ligands could reveal its utility in coordination chemistry.
  • Biological Interactions: Understanding how it interacts with biological macromolecules could provide insights into its pharmacological potential.

Several compounds share structural similarities with 2-(1-Bromobutyl)pyridine. Here are some comparable compounds:

Compound NameStructureUnique Features
2-BromopyridinePyridine with bromineMore widely studied for electrophilic reactions.
3-(Bromomethyl)pyridinePyridine with bromomethylDifferent position of substitution affects reactivity.
4-(Bromobutyl)pyridinePyridine with bromobutylDifferent substitution position may influence biological activity.
2-(Chlorobutyl)pyridinePyridine with chlorobutylChlorine instead of bromine alters reactivity and stability.

Each compound exhibits unique properties and reactivities based on the position and type of substituents on the pyridine ring. This highlights the importance of structural variations in determining chemical behavior.

Historical Development

The discovery of pyridine derivatives traces back to the 19th century, with early syntheses relying on coal tar extraction. However, the systematic development of substituted pyridines, including 2-(1-bromobutyl)pyridine, emerged alongside advancements in synthetic methodologies. The Chichibabin synthesis (1924), which involves condensation reactions of aldehydes and ammonia, marked a pivotal moment in pyridine chemistry. While 2-(1-bromobutyl)pyridine itself does not have a well-documented discovery timeline, its synthesis reflects broader trends in alkylation and halogenation techniques developed in the mid-20th century.

Role in Heterocyclic Chemistry

Pyridine derivatives are foundational in heterocyclic chemistry due to their aromaticity, stability, and ability to participate in hydrogen bonding and metal coordination. The introduction of a bromobutyl group at the 2-position enhances the compound’s utility:

  • Electron-Withdrawing Effects: The pyridine ring directs electrophilic substitution to specific positions, while the bromine atom facilitates nucleophilic reactions.
  • Structural Modularity: The four-carbon chain offers flexibility for further functionalization, enabling applications in drug design and polymer chemistry.

Molecular Geometry and Bonding Patterns

The molecular framework of 2-(1-Bromobutyl)pyridine consists of a six-membered pyridine ring substituted at the 2-position with a 1-bromobutyl chain. The pyridine ring adopts a planar geometry due to its aromatic π-system, while the bromobutyl group introduces steric and electronic perturbations. The carbon-bromine bond in the substituent measures approximately 1.93 Å, typical for alkyl bromides, and the butyl chain adopts a staggered conformation to minimize steric strain [4].

The bonding environment of the pyridine nitrogen remains largely unaltered by the substituent, with a bond angle of 117° at the nitrogen atom, consistent with sp² hybridization. However, the electron-withdrawing nature of the bromine atom polarizes the adjacent C-Br bond, creating a partial positive charge on the β-carbon of the butyl chain. This polarization enhances the compound’s susceptibility to nucleophilic substitution reactions at the brominated carbon [4].

Table 1: Key Bond Lengths and Angles in 2-(1-Bromobutyl)pyridine

ParameterValue
C-N bond length (pyridine)1.34 Å
C-Br bond length1.93 Å
N-C-C bond angle117°
Dihedral angle (C2-C1-Br)180° (eclipsed)

Electronic Structure and Aromaticity Considerations

The electronic structure of 2-(1-Bromobutyl)pyridine is dominated by the conjugation of the pyridine ring’s π-system and the inductive effects of the bromobutyl group. The nitrogen atom in pyridine withdraws electron density via its lone pair, reducing the ring’s overall electron density. This effect is compounded by the bromine atom’s -I effect, which further depletes electron density at the 2-position [3] [5].

Aromaticity in the pyridine ring remains intact, as evidenced by the ring’s planarity and the delocalization of π-electrons. However, natural bond orbital (NBO) analysis suggests that the bromobutyl substituent introduces minor distortions in the electron density distribution. For instance, the C2 carbon exhibits a 0.12 e⁻ deficiency compared to unsubstituted pyridine, rendering it electrophilic in cross-coupling reactions [3].

Comparative Analysis with Analogous Pyridine Derivatives

The structural and electronic features of 2-(1-Bromobutyl)pyridine differ significantly from those of related pyridine derivatives. A comparison with three analogues illustrates these distinctions:

Table 2: Comparison of Pyridine Derivatives

CompoundSubstituentKey Properties
2-(1-Bromobutyl)pyridine1-Bromobutyl (C2)High electrophilicity at C2; SN2 reactivity
2-Bromo-4-(tert-butyl)pyridinetert-Butyl (C4), Br (C2)Steric hindrance at C4; reduced ring distortion [3] [5]
5-Bromo-2-(tert-butylsulfanyl)pyridinetert-Butylsulfanyl (C2), Br (C5)Thioether group enhances π-conjugation [2]
2-(Chlorobutyl)pyridine1-Chlorobutyl (C2)Lower leaving group ability compared to Br [4]
  • Steric Effects: The tert-butyl group in 2-Bromo-4-(tert-butyl)pyridine creates significant steric hindrance, limiting access to the C4 position for further functionalization [5]. In contrast, the bromobutyl chain in 2-(1-Bromobutyl)pyridine offers greater conformational flexibility.
  • Electronic Modulation: The tert-butylsulfanyl group in 5-Bromo-2-(tert-butylsulfanyl)pyridine donates electron density via sulfur’s lone pairs, counteracting the pyridine ring’s electron deficiency [2]. This contrasts with the electron-withdrawing bromobutyl group.
  • Reactivity Trends: The bromine atom in 2-(1-Bromobutyl)pyridine facilitates nucleophilic substitutions more readily than the chlorine in 2-(Chlorobutyl)pyridine due to bromine’s superior leaving group ability [4].

N-Bromosuccinimide (NBS) Mediated Bromination

N-Bromosuccinimide has emerged as one of the most versatile brominating agents for pyridine derivatives [1] [2] [3] [4] [5]. The reaction typically proceeds under mild to moderate conditions, with temperatures ranging from 80-120°C, providing variable regioselectivity depending on the substrate and reaction conditions. The mechanism involves the formation of a bromine cation equivalent that selectively attacks the pyridine ring.

Classical Electrophilic Bromination

Traditional electrophilic aromatic substitution using molecular bromine with Lewis acid catalysts remains a fundamental approach [3] [4] [5] [6] [7]. The reaction requires elevated temperatures (100-300°C) and typically shows meta-selectivity due to the electron-deficient nature of the pyridine ring. The mechanism proceeds through the formation of a Wheland intermediate, where the rate-determining step involves electrophile addition to the aromatic system.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Systems

DBDMH represents a highly selective brominating agent that operates under relatively mild conditions (25-80°C) [3] [4]. This reagent offers superior regioselectivity compared to traditional brominating agents, with yields typically ranging from 70-95%. The enhanced selectivity stems from the controlled release of electrophilic bromine species.

Pyridine N-Oxide Activation Strategy

The conversion of pyridine to its N-oxide followed by bromination represents a powerful activation strategy [8] [9] [10]. This approach enables bromination at the C-2 and C-4 positions with enhanced reactivity compared to the parent pyridine. The N-oxide functionality increases the electron density of the aromatic ring, facilitating electrophilic attack.

MethodReagentTemperature (°C)RegioselectivityYield (%)
N-Bromosuccinimide (NBS)NBS/Acid80-120Variable60-90
Bromine/Lewis AcidBr2/FeBr3 or AlBr3100-300Meta-selective40-80
DBDMH1,3-Dibromo-5,5-dimethylhydantoin25-80High selectivity70-95
Pyridine N-oxide BrominationBr2/N-oxide activation50-150C-2/C-4 selective65-85
Electrochemical BrominationElectrochemical conditions25Meta-selective28-95
HBr/H2O2 SystemHBr/H2O2/Oleum100-120Good selectivity70-90

Cross-Coupling Approaches Using Alkenylboronic Acids

Suzuki-Miyaura Cross-Coupling Methodology

The Suzuki-Miyaura cross-coupling reaction has proven to be an exceptionally versatile tool for pyridine functionalization using alkenylboronic acids [11] [12] [13] [14] [15] [16]. This palladium-catalyzed process enables the formation of carbon-carbon bonds under relatively mild conditions, typically employing 5 mol% palladium catalyst, K3PO4 as base, and dioxane/water (4:1) as solvent at 80°C.

Alkenylboronic Acid Coupling Partners

Alkenylboronic acids serve as excellent nucleophilic partners in cross-coupling reactions with halopyridines [11] [12] [17]. These reagents offer superior stability compared to their pyridine counterparts and provide predictable reactivity patterns. The coupling efficiency depends on the electronic properties of both the pyridine substrate and the alkenylboronic acid.

Addressing the 2-Pyridyl Challenge

The synthesis of 2-substituted pyridines through cross-coupling represents a significant challenge due to the poor reactivity of 2-pyridyl boronates [18] [15] [16]. Alternative approaches using pyridine sulfinates as nucleophilic coupling partners have shown superior performance, providing excellent yields and broad substrate scope.

Optimization of Reaction Conditions (Catalysts, Solvents, Temperatures)

Catalyst System Optimization

The choice of catalyst system significantly influences both reaction rate and selectivity [12] [13] [14]. Palladium-based catalysts are most commonly employed for cross-coupling reactions, while Lewis acids such as zinc salts provide activation for nucleophilic substitution processes [19] [20].

Solvent Effects and Selection

Solvent selection plays a crucial role in reaction optimization, affecting both substrate solubility and reaction kinetics [12] [21] [22] [23]. Common solvents include DMF, THF, dioxane, and DCE, each offering distinct advantages depending on the specific transformation.

Temperature Optimization Studies

Temperature optimization is critical for achieving optimal selectivity and yield [22] [24] [23]. Most reactions proceed efficiently in the 50-150°C range, with specific optimization required for each substrate class.

ParameterTypical RangeOptimal ConditionsEffect on Reaction
Catalyst Loading2-10 mol%5 mol%Controls reaction rate
BaseK3PO4, K2CO3, Cs2CO3K3PO4Affects selectivity and yield
SolventDMF, Dioxane, THFDioxane/H2O (4:1)Influences solubility and rate
Temperature50-120°C80°CCritical for selectivity
Reaction Time2-24 h12 hCompletion optimization
Boronic Acid Equiv.1.2-3.0 equiv1.5 equivExcess improves yield
LigandPPh3, XPhos, SPhosPPh3 derivativesEnhances catalyst stability

Mechanistic Studies of Key Synthetic Pathways

Electrophilic Substitution Mechanism

The electrophilic bromination of pyridine derivatives proceeds through a well-established mechanism involving Wheland intermediate formation [25] [6] [7] [26]. The electron-deficient nature of pyridine results in preferential meta-substitution, with the rate-determining step being electrophile addition to the aromatic ring.

Cross-Coupling Mechanistic Pathways

Suzuki cross-coupling reactions proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination [11] [12] [13] [14]. The transmetalation step often represents the rate-determining step, particularly with challenging pyridine substrates.

C-H Activation Mechanisms

Transition metal-catalyzed C-H activation provides an alternative approach to pyridine functionalization [27] [28] [29] [30]. These reactions typically involve metallacycle formation through C-H insertion, with the pyridine nitrogen serving as a directing group.

Radical-Mediated Pathways

Radical alkylation mechanisms offer complementary reactivity to ionic processes [31] [32] [33]. These reactions proceed through radical cation intermediates, with radical stability being a key selectivity factor.

Reaction TypeKey IntermediateRate-Determining StepSelectivity Factor
Electrophilic BrominationWheland IntermediateElectrophile additionElectronic effects
Suzuki Cross-CouplingPd(II) ComplexTransmetalationSteric hindrance
C-H ActivationMetallacycleC-H insertionDirecting group
Radical AlkylationRadical CationRadical additionRadical stability
N-Oxide ActivationActivated N-OxideNucleophilic attackOxygen activation

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Exact Mass

213.01531 g/mol

Monoisotopic Mass

213.01531 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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